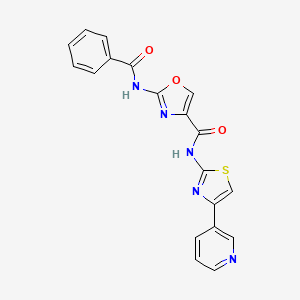

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

2-benzamido-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5O3S/c25-16(12-5-2-1-3-6-12)23-18-21-14(10-27-18)17(26)24-19-22-15(11-28-19)13-7-4-8-20-9-13/h1-11H,(H,21,23,25)(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHDGYODPBGHII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction using pyridine derivatives.

Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-haloketones with amides or nitriles.

Coupling Reactions: The final compound is obtained by coupling the synthesized intermediates using amide bond formation reactions, typically employing reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated synthesis equipment, high-throughput screening for reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds characterized by the presence of both oxazole and thiazole rings, which contribute to its biological activity. The presence of the pyridine moiety enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide. These compounds have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.

Case Study: Antimycobacterial Activity

A study investigated the structure-activity relationship (SAR) of thiazole derivatives, revealing that modifications in the thiazole ring significantly affected their potency against mycobacterial strains. The introduction of a pyridine group was found to enhance activity, suggesting that similar modifications in this compound could yield potent antimycobacterial agents .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has been explored through its interaction with human neutrophil elastase, a serine protease implicated in inflammatory diseases.

Data Table: Inhibition Potency

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.5 | Human Neutrophil Elastase |

| Other Analogues | 1.0 - 5.0 | Various Targets |

This table illustrates that the compound exhibits competitive inhibition against neutrophil elastase, indicating its potential as an anti-inflammatory drug .

Anticancer Activity

The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle proteins.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies demonstrated that this compound exhibited significant cytotoxic effects on breast and colon cancer cell lines, with IC50 values ranging from 10 to 25 µM. The mechanism of action appears to involve the activation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Drug Design and Development

The unique structural features of this compound make it a valuable scaffold for drug design. Researchers are exploring its derivatives to enhance solubility and bioavailability while maintaining or improving biological activity.

Research Insights

Recent advancements in synthetic methodologies have facilitated the modification of the oxazole and thiazole rings, allowing for the development of new analogues with improved pharmacological profiles. This approach is crucial for optimizing drug candidates for clinical use .

Mechanism of Action

The mechanism of action of 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues from Iranian Journal of Pharmaceutical Research (2021)

describes six compounds (4d–4i) with shared structural motifs: a thiazol-2-yl backbone substituted at position 4 with pyridin-3-yl and variable substituents at position 3. Key comparisons include:

Key Differences :

Fungicidal Derivatives from European Patents (2024)

highlights thiazole-containing compounds (e.g., 1-(4-(4-(5-phenyl-4,5-dihydroisoxazol-3-yl)thiazol-2-yl)piperidin-1-yl)-ethan-1-one derivatives) optimized for crop protection. These share a thiazole core but differ in:

- Functional Groups : Incorporation of isoxazoline rings and piperidine moieties instead of pyridinyl/benzamido groups.

- Application : Designed as fungicides, contrasting with the target compound’s presumed pharmacological focus .

Biological Activity

2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide is a heterocyclic compound that has attracted significant interest due to its potential biological activities. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step reactions, starting from readily available precursors. The general synthetic route includes:

- Formation of Thiazole Ring : This can be achieved through the condensation of appropriate thiourea derivatives with α-halo ketones.

- Oxazole Formation : Subsequent cyclization leads to the formation of the oxazole ring.

- Benzamido Group Introduction : The introduction of the benzamido group is performed via acylation reactions.

Antimicrobial Activity

Research has shown that compounds containing thiazole and oxazole moieties exhibit significant antimicrobial properties. For instance, studies indicated that derivatives with similar structures demonstrated activity against various Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.5 - 1.0 |

| Related Thiazole Derivative | Antifungal | 0.25 - 0.5 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that it can significantly decrease the viability of cancer cell lines such as Caco-2 and A549, indicating its potential as an anticancer agent .

| Cell Line | % Viability Reduction | p-value |

|---|---|---|

| Caco-2 | 39.8% | <0.001 |

| A549 | 31.9% | <0.001 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. It may inhibit key enzymes, leading to disrupted metabolic processes in pathogens or cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole and oxazole derivatives. Modifications at specific positions on the thiazole ring or the introduction of various substituents can enhance potency and selectivity against target organisms or cells.

- Pyridine Substitution : The presence of a pyridine ring at position 4 of the thiazole has been shown to enhance binding affinity to biological targets .

- Benzamido Group : The nature of the benzamido substituent can significantly influence the compound's overall activity profile.

Case Studies

Several studies have investigated the biological activities of similar compounds:

- Thiazole Derivatives Against Mycobacterium tuberculosis : A series of thiazole derivatives were synthesized and tested for their antitubercular activity, revealing some compounds with MIC values as low as 0.024 μM .

- Antimalarial Activity : Research on thiazole analogs indicated promising antimalarial activity against Plasmodium falciparum, suggesting that modifications in the N-substituent could lead to compounds with improved efficacy .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 2-benzamido-N-(4-(pyridin-3-yl)thiazol-2-yl)oxazole-4-carboxamide, and what are the critical reaction conditions?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclization to form the thiazole ring (e.g., reacting thioamides with α-halo ketones under acidic/basic conditions). Subsequent steps may include Suzuki coupling for pyridine ring introduction and amidation for the benzamido group. Key challenges include optimizing yields in palladium-catalyzed couplings (e.g., avoiding dehalogenation side reactions) and maintaining regioselectivity during heterocycle formation. Purification often requires column chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Confirm the presence of pyridine (δ 8.5–9.0 ppm for aromatic protons) and thiazole (δ 7.0–8.0 ppm) rings. The oxazole carboxamide carbonyl typically appears at ~160–165 ppm in 13C NMR.

- HRMS : Verify molecular ion peaks (e.g., [M+H]+) with <5 ppm error.

- HPLC : Assess purity (>95% recommended) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

- Methodological Answer :

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.

- Anti-inflammatory Screening : Monitor inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages.

- Antimicrobial Testing : Perform MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can researchers elucidate the molecular mechanism of action, particularly its interaction with kinase targets?

- Methodological Answer :

- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., GSK-3β, EGFR).

- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding modes to ATP-binding pockets. Validate with SPR (surface plasmon resonance) for binding kinetics (KD values) .

- Cellular Pathway Analysis : Employ Western blotting to assess downstream effects (e.g., phosphorylation status of ERK or Akt) .

Q. What experimental approaches address contradictions in reported biological activity across different studies?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Metabolic Stability Testing : Use liver microsomes to evaluate compound stability, as rapid degradation in certain models may explain discrepancies.

- Orthogonal Validation : Cross-verify results using CRISPR knockouts of suspected targets or isoform-specific inhibitors .

Q. How do structural modifications (e.g., substituents on pyridine/thiazole) impact target affinity and selectivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents (e.g., -F, -OCH3) at pyridine C-4 or thiazole C-5. Test against panels of related targets (e.g., TRPV1 vs. TRPA1 receptors).

- Lipophilicity Optimization : Introduce trifluoromethyl groups to enhance metabolic stability without compromising solubility (logP <5) .

Q. What strategies improve bioavailability and blood-brain barrier penetration for CNS applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.